4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Kinase inhibition Angiotensin II antagonism Structure-activity relationship (SAR)

4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1630933-28-6; MF C8H7N3O3; MW 193.16) is a heterobicyclic building block comprising a pyrazole ring fused to a pyrimidinone bearing a C-4 methyl substituent, a C-7 carbonyl, and a C-3 carboxylic acid handle. This scaffold belongs to the privileged pyrazolo[1,5-a]pyrimidine family, which has yielded inhibitors of CDKs, PI3K, IRAK4, HCV polymerase, and angiotensin II receptors, making precise regiochemical substitution critical for target engagement selectivity.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B8228911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCN1C=CC(=O)N2C1=C(C=N2)C(=O)O
InChIInChI=1S/C8H7N3O3/c1-10-3-2-6(12)11-7(10)5(4-9-11)8(13)14/h2-4H,1H3,(H,13,14)
InChIKeyLJSJFVNKJQLFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Core Scaffold & Procurement Identity


4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1630933-28-6; MF C8H7N3O3; MW 193.16) is a heterobicyclic building block comprising a pyrazole ring fused to a pyrimidinone bearing a C-4 methyl substituent, a C-7 carbonyl, and a C-3 carboxylic acid handle . This scaffold belongs to the privileged pyrazolo[1,5-a]pyrimidine family, which has yielded inhibitors of CDKs, PI3K, IRAK4, HCV polymerase, and angiotensin II receptors, making precise regiochemical substitution critical for target engagement selectivity [1].

Why Generic Substitution Fails for 4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid


Within the pyrazolo[1,5-a]pyrimidine class, simple substituent shifts produce divergent biological profiles. SAR studies on 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acids established that the methyl substituent position is essential for potent in vivo activity, with a specific placement being critical while other regioisomers fail to reproduce oral efficacy [1]. Furthermore, across CDK, PI3K, and HCV polymerase programs, the regiochemistry of the methyl group on the pyrimidinone ring dictates kinase selectivity and potency [2]. Consequently, the C-4 methyl isomer cannot be interchanged with the C-5 methyl analog (CAS 799262-17-2) or the unsubstituted parent without altering pharmacological outcome.

Quantitative Differentiation Evidence: 4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid vs. Closest Analogs


C-4 Methyl Regiochemistry Dictates Biological Activity vs. C-5 Methyl Isomer

The methyl group placement on the pyrimidinone ring is a critical determinant of biological activity. SAR from a series of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid angiotensin II antagonists showed that the methyl substituent position is essential for potent in vivo oral activity; the active series bears substitution at a defined position, while regioisomeric analogs (e.g., C-5 methyl variant, CAS 799262-17-2) have not been reported to exhibit comparable oral antihypertensive efficacy [1]. Across CDK inhibitor programs, compounds with a methyl group at the C-4 position on related scaffolds achieve IC50 values of 3–30 nM against CDK1, CDK2, CDK5, CDK7, and CDK9, whereas alternative substitution patterns yield distinct selectivity profiles [2].

Kinase inhibition Angiotensin II antagonism Structure-activity relationship (SAR)

7-Oxo Tautomer Provides a Validated Hinge-Binding Hydrogen Bond Acceptor in Kinase Inhibition vs. 7-Hydroxy or 7-Unsubstituted Analogs

The 7-oxo group in the pyrimidinone ring serves as a critical hinge-binding hydrogen bond acceptor, a feature validated across multiple kinase and polymerase targets. Pyrazolo[1,5-a]pyrimidine-based CDK inhibitors rely on the C-7 carbonyl for hinge-region interaction, with compound 4k (BS-194) achieving IC50 values of 3–250 nM across CDK1/2/5/7/9 [1]. In HCV NS5B polymerase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold bearing a carbonyl at the 7-position and a carboxylic acid at C-3 achieved low nanomolar IC50 values (e.g., 15 nM) in biochemical RdRp assays; removal or reduction of the 7-oxo abolished activity entirely [2]. The 4-methyl group on our target compound does not interfere with this critical hydrogen bonding and, in contrast to 7-hydroxy tautomers, the keto form maintains the planar geometry required for hinge binding.

Kinase hinge binding CDK inhibition HCV polymerase inhibition

C-3 Carboxylic Acid Enables Salt Formation and Conjugation Superior to C-3 Unsubstituted or Ester Analogs

The C-3 carboxylic acid provides a readily ionizable handle for salt formation, aqueous solubility modulation, and amide/ester bioconjugation. The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) has a measured logP of 0.894 and reported water solubility [1]. The presence of the 4-methyl group on our target compound is predicted to increase logP by approximately 0.5 units (estimated via fragment addition), shifting the solubility profile while retaining the ionizable carboxylate for formulation. In HCV polymerase inhibitor SAR, carboxylic acid derivatives achieved IC50 values of 15 nM, whereas the corresponding methyl esters showed >10-fold reduction in potency, demonstrating that the free acid is essential for target binding [2]. For procurement, the free acid form offers direct utility in amide coupling and salt screening without requiring deprotection steps.

Solubility enhancement Salt formation Bioconjugation

4-Methyl Substitution Enhances Metabolic Stability and Lipophilicity Relative to 4-Unsubstituted Parent Scaffold

Introducing a methyl group at the C-4 position of the pyrimidinone ring increases metabolic stability by blocking potential sites of oxidative metabolism. In a related series of pyrazolo[1,5-a]pyrimidine CDK inhibitors, the C-4 methyl-substituted compound BS-194 demonstrated oral bioavailability and antitumor efficacy in human tumor xenografts following oral administration, with sustained plasma concentrations sufficient for target engagement [1]. The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold (logP = 0.894) is more hydrophilic and potentially more susceptible to rapid clearance [2]. The 4-methyl substituent contributes to a calculated logP increase, which is consistent with improved membrane permeability and metabolic stability, a trend validated across the broader pyrazolo[1,5-a]pyrimidine class [3].

Metabolic stability Lipophilicity CYP450 metabolism

Best Research and Industrial Application Scenarios for 4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid


Regiochemically Defined Reference Standard for Angiotensin II Receptor Antagonist SAR

Use this compound as the precisely defined C-4 methyl regioisomer reference standard in angiotensin II type 1 (AT1) receptor antagonist structure-activity relationship (SAR) studies. The C-4 methyl placement has been shown to be essential for in vivo oral antihypertensive activity in the 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid series, while the C-5 methyl analog lacks such activity [1]. This compound enables direct head-to-head comparisons to quantify the regioisomeric potency differential in receptor binding (IC50) and functional antagonism assays using rat uterine membrane preparations.

Scaffold Core for Parallel SAR Exploration of Kinase Hinge-Binding Motifs

Employ this scaffold as a starting point for parallel library synthesis targeting the kinase hinge region. The 7-oxo group serves as a validated hydrogen bond acceptor that engages the kinase hinge, as demonstrated by CDK inhibitors achieving IC50 values of 3–250 nM [1], while the C-3 carboxylic acid provides a handle for amide diversification [2]. The 4-methyl group contributes favorable lipophilicity (estimated logP ~1.4) and metabolic stability, making it suitable for generating focused libraries for CDK, PI3K, or IRAK4 inhibitor programs.

Validated Fragment in HCV NS5B Polymerase Inhibitor Optimization

Integrate this compound into fragment-based or structure-guided optimization campaigns targeting HCV NS5B RNA-dependent RNA polymerase. Optimized pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives have achieved low nanomolar enzymatic IC50 values (e.g., 15 nM) in biochemical RdRp assays, with the 7-oxo and carboxylic acid functionalities both shown to be essential for potency through systematic SAR [1]. The 4-methyl substituent provides a vector for further hydrophobic optimization while maintaining the core pharmacophore geometry.

Procurement Control for Regioisomeric Purity in Medicinal Chemistry Campaigns

Use this compound as a procurement control to ensure regioisomeric purity when sourcing pyrazolo[1,5-a]pyrimidine building blocks. The C-4 and C-5 methyl regioisomers are commercially available under distinct CAS numbers (1630933-28-6 vs. 799262-17-2) and are not analytically interchangeable. Procurement of the C-4 isomer is mandatory for programs where the methyl position determines target selectivity and in vivo efficacy, as demonstrated across angiotensin II [1] and CDK [2] programs. Requesting lot-specific analytical data (HPLC, 1H NMR) to confirm regioisomeric identity is recommended.

Quote Request

Request a Quote for 4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.